Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI)
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Overview
Description
Preparation Methods
The synthesis of Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) involves the reaction of diethyl phosphite with styrene under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: It can be reduced to form phosphines or other reduced phosphorus compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) has several applications in scientific research:
Mechanism of Action
The mechanism by which Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors that are involved in phosphorus metabolism . The compound may act as a ligand, inhibitor, or substrate in various biochemical pathways .
Comparison with Similar Compounds
Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) can be compared with other similar compounds such as:
These compounds share similar structural features but may differ in their reactivity, stability, and specific applications . The uniqueness of Phosphonous acid, (2-phenylethenyl)-, diethyl ester (9CI) lies in its specific ester groups and the phenylethenyl moiety, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C12H17O2P |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
diethoxy-[(E)-2-phenylethenyl]phosphane |
InChI |
InChI=1S/C12H17O2P/c1-3-13-15(14-4-2)11-10-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3/b11-10+ |
InChI Key |
CVLSXQOTHMQPFR-ZHACJKMWSA-N |
Isomeric SMILES |
CCOP(/C=C/C1=CC=CC=C1)OCC |
Canonical SMILES |
CCOP(C=CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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